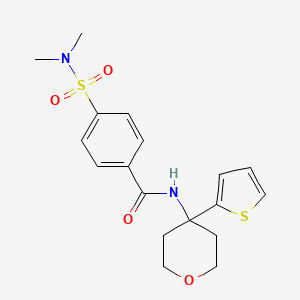

4-(N,N-dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

Description

4-(N,N-Dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is a benzamide derivative featuring a dimethylsulfamoyl group at the 4-position of the benzamide core and a tetrahydro-2H-pyran-4-yl moiety substituted with a thiophen-2-yl group. This compound combines a sulfonamide pharmacophore with heterocyclic elements, which are common in drug design due to their ability to modulate pharmacokinetic and pharmacodynamic properties. The dimethylsulfamoyl group enhances solubility and metabolic stability, while the tetrahydro-2H-pyran-thiophene hybrid may influence target binding affinity and selectivity .

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-(4-thiophen-2-yloxan-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S2/c1-20(2)26(22,23)15-7-5-14(6-8-15)17(21)19-18(9-11-24-12-10-18)16-4-3-13-25-16/h3-8,13H,9-12H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXDQHLFMMWJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2(CCOCC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes may include:

Nucleophilic substitution reactions: to introduce the dimethylsulfamoyl group.

Cyclization reactions: to form the tetrahydro-2H-pyran ring.

Coupling reactions: to attach the thiophene ring to the pyran structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This may include:

Temperature control: to ensure optimal reaction rates.

Use of catalysts: to enhance reaction efficiency.

Purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its structural features. Key areas of interest include:

Enzyme Inhibition

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders .

- α-Glucosidase Inhibition : As a potential treatment for Type 2 diabetes mellitus, inhibitors of α-glucosidase can help manage blood glucose levels by slowing carbohydrate absorption .

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

Case Study 1: Alzheimer’s Disease

A study demonstrated that compounds with a coumarin core coupled with thiazole showed significant acetylcholinesterase inhibitory activity, suggesting that modifications similar to those seen in 4-(N,N-dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide could enhance therapeutic effects against Alzheimer's disease .

Case Study 2: Diabetes Management

Research on sulfonamide derivatives indicated their potential as α-glucosidase inhibitors, highlighting their application in managing Type 2 diabetes. The structure-activity relationship (SAR) studies revealed that specific modifications could enhance inhibitory potency .

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzyme activity.

Receptors: Binding to cellular receptors to modulate signaling pathways.

Pathways: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of 4-(N,N-dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide with related benzamide derivatives. Key differences in substituents and biological activities are highlighted.

Key Structural and Functional Insights:

Sulfamoyl vs. Nitro substituents (e.g., in ) increase electron-withdrawing effects, which may alter binding kinetics in enzymatic targets .

Heterocyclic Moieties :

- Thiophen-2-yl (target compound) vs. thiazol-2-yl (compound 50): Thiophene’s lower electronegativity compared to thiazole may reduce steric hindrance, favoring interactions with hydrophobic pockets .

- Tetrahydro-2H-pyran (target compound) vs. tetrahydrofuran (): The pyran ring’s larger size may confer conformational flexibility, influencing target selectivity .

Biological Activity :

- Compound 50 () demonstrated NF-κB activation, suggesting dimethylsulfamoyl-benzamides may broadly enhance immune signaling pathways .

- The absence of direct activity data for the target compound necessitates extrapolation from structural analogs, emphasizing the need for targeted assays.

Research Findings and Implications

- Synthetic Feasibility : The dimethylsulfamoyl group and tetrahydro-2H-pyran-thiophene moiety are synthetically accessible via Friedel-Crafts alkylation and nucleophilic substitution, as seen in related compounds () .

- Pharmacokinetic Predictions : The thiophene-pyran hybrid may improve blood-brain barrier penetration compared to bulkier substituents (e.g., trifluoromethyl-oxadiazole in ) .

Biological Activity

The compound 4-(N,N-dimethylsulfamoyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a sulfamoyl group which is known for its role in various biological applications, particularly in medicinal chemistry.

Antitumor Activity

Recent studies indicate that compounds with similar structures exhibit promising antitumor properties. For instance, derivatives containing the tetrahydro-2H-pyran moiety have been identified as inhibitors of the TGF-β receptor I (ALK5) , which is implicated in cancer progression. One such derivative demonstrated an IC50 value of 25 nM against ALK5 autophosphorylation, indicating strong inhibitory potential .

| Compound | IC50 (nM) | Target |

|---|---|---|

| 8h | 25 | ALK5 |

The inhibition of ALK5 can lead to reduced tumor growth and fibrosis, making it a target for therapeutic intervention in malignancies .

The biological activity of the compound is likely attributed to its ability to interact with specific molecular targets through various bonding interactions. The sulfamoyl group may facilitate binding to enzyme active sites or receptor sites, thereby modulating their activity. This interaction often involves:

- Hydrogen bonding

- Hydrophobic interactions

- Van der Waals forces

These mechanisms are essential for the compound's pharmacological effects, influencing cell signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

- Inhibition of TGF-β Pathway : A study investigated the effects of similar sulfamoyl compounds on the TGF-β signaling pathway. Results showed significant inhibition of cell proliferation in cancer cell lines treated with these compounds, suggesting potential therapeutic applications in oncology .

- Pharmacokinetics : A pharmacokinetic evaluation indicated that compounds with similar structural features exhibited favorable absorption and distribution profiles in vivo, which is critical for their effectiveness as drug candidates .

- Safety Profile : Toxicity assessments revealed that certain derivatives did not exhibit significant adverse effects at therapeutic doses, highlighting their potential for clinical use .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step organic reactions, including cyclization to form the tetrahydro-2H-pyran ring, followed by sulfamoylation and benzamide coupling. Critical intermediates are characterized using 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example, thiophene-containing intermediates require strict anhydrous conditions during coupling steps, often using catalysts like HATU in DMF .

Q. Which analytical techniques confirm structural identity and purity?

1H/13C NMR resolves functional groups (e.g., sulfamoyl protons at δ 3.0–3.5 ppm), while HRMS validates molecular mass. Purity (>95%) is confirmed via reverse-phase HPLC with UV detection (λ = 254 nm). X-ray crystallography can resolve stereochemistry in crystalline derivatives .

Q. What functional groups influence its biochemical interactions?

The sulfamoyl group acts as a hydrogen bond donor/acceptor, the benzamide moiety enables π-π stacking with aromatic residues, and the thiophene enhances hydrophobic binding. Computational studies (e.g., DFT) show these groups collectively modulate binding to kinase targets .

Q. How is the compound used in enzyme interaction studies?

It serves as a probe for sulfamoyl-dependent enzyme inhibition assays. Researchers use surface plasmon resonance (SPR) to measure binding kinetics and cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability via liver microsomes) to identify bioavailability issues. Use radiolabeled analogs (e.g., 14C-labeled benzamide) for tissue distribution studies. Validate mechanisms with CRISPR-Cas9 knockout models of proposed targets .

Q. What strategies optimize reaction yields during sulfamoylation?

Q. How do electronic properties of the thiophene moiety affect target binding?

DFT calculations (B3LYP/6-31G* level) reveal the thiophene’s electron-rich nature facilitates charge-transfer interactions with catalytic lysine residues in kinases. Compare with analogs replacing thiophene with furan or phenyl to isolate electronic effects .

Q. What methodologies address spectral overlaps in NMR analysis?

Use 2D NMR (HSQC, HMBC) to assign overlapping signals. For example, HMBC correlates the sulfamoyl sulfur with adjacent methyl protons. Variable-temperature NMR (VT-NMR) resolves broadening caused by conformational exchange .

Q. How to design stability studies under physiological conditions?

- Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.

- Oxidative stability : Add antioxidants (e.g., BHT) if degradation occurs in plasma. Monitor via LC-MS/MS over 7 days and compare degradation pathways with Arrhenius predictions .

Q. What controls are critical for off-target effect assessments?

Include PAINS filters during compound design, counter-screens against unrelated targets (e.g., GPCRs), and inactive stereoisomers as negatives. Use label-free biosensors (e.g., impedance-based systems) to detect nonspecific cytotoxicity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.